2-(2-Methoxyphenoxy)propanoic acid
Overview
Description
2-(2-Methoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-(2-Methoxyphenoxy)propanoic acid is 1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Methoxyphenoxy)propanoic acid is a solid at room temperature .Scientific Research Applications
Summary of the Application
“2-(2-Methoxyphenoxy)propanoic acid”, also known as Na-PMP, has been used in studies to understand the perception of sweetness . It is known as a sweetness inhibitor and has been used to reduce the sweet intensity ratings of various sweeteners in mixtures .
Methods of Application
Results or Outcomes
Na-PMP was found to be an effective inhibitor of the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence . The inhibitor was found to be specific to sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations of Na-PMP employed in this study .
Application in Food Industry
Summary of the Application
“2-(2-Methoxyphenoxy)propanoic acid”, also known as Na-PMP, has been approved for use in confectionary, frostings, soft candy, and snack products in the USA at concentrations up to 150 ppm .
Methods of Application
Na-PMP is added to these food products during their manufacturing process to reduce their sweetness intensity . The specific methods of application and the exact concentrations used can vary depending on the product and the desired level of sweetness reduction.
Results or Outcomes
The addition of Na-PMP to these food products effectively reduces their sweetness intensity, making them more palatable to individuals who prefer less sweet flavors .
Application in Flavoring Agents
Summary of the Application
“2-(2-Methoxyphenoxy)propanoic acid” is used as a flavoring agent . Flavoring agents are substances that give another substance flavor, altering the flavors of solvents, emulsions and powders.
Results or Outcomes
The addition of “2-(2-Methoxyphenoxy)propanoic acid” as a flavoring agent can alter the flavor profile of a food or beverage product, potentially enhancing its appeal to consumers .
Safety And Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 2-(2-Methoxyphenoxy)propanoic acid with care, using appropriate personal protective equipment and following all safety guidelines.
properties
IUPAC Name |
2-(2-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYAFQUFAKCNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993846 | |
Record name | 2-(2-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)propanoic acid | |
CAS RN |
7309-51-5 | |
Record name | Propionic acid, 2-(o-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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